![molecular formula C17H14N2O4 B2671530 2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 893696-91-8](/img/structure/B2671530.png)
2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized using various methods. For instance, one method involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” would include additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用
Hydrogen-Bonded Frameworks and Sheets
Studies on related pyrimidinecarbaldehydes have shown that these compounds can form complex hydrogen-bonded frameworks and sheets. For instance, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibit polarized electronic structures and can be linked into three-dimensional framework structures or sheets through a combination of hydrogen bonds (Low et al., 2007). This indicates the potential of similar compounds for constructing molecular frameworks with specific properties, relevant for material science and molecular engineering.
Synthetic Applications and Heterocyclic Chemistry
Another area of application is in the synthesis of pyrido[2,3-d]pyrimidines and related heterocycles from aminopyrimidinecarbaldehydes (Perandones & Soto, 1998). These processes are essential in heterocyclic chemistry, where pyrimidines and related structures are of significant interest due to their presence in many biologically active compounds. The ability to synthesize these structures efficiently opens up possibilities for drug discovery and the development of new materials.
Novel Synthetic Pathways
The compound and its derivatives also highlight the potential for novel synthetic pathways in organic chemistry. For example, the synthesis of various heterocycles with masked or unmasked aldehyde functionality using similar compounds demonstrates the versatility and utility of pyrimidine derivatives in creating complex organic molecules (Mahata et al., 2003). These synthetic strategies could be applied in the development of new pharmaceuticals, agrochemicals, and organic materials.
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-5-9-19-15(11)18-16(12(10-20)17(19)21)23-14-8-4-3-7-13(14)22-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUPYDPZEZLDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

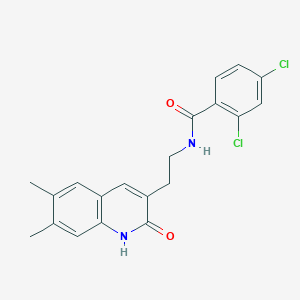
![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)
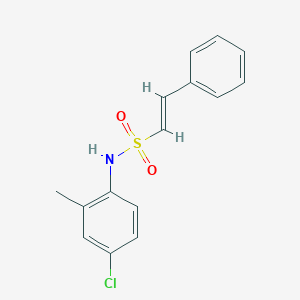
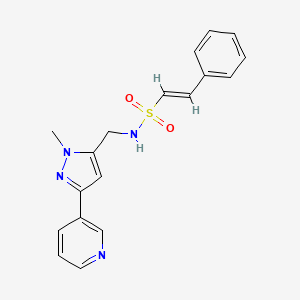
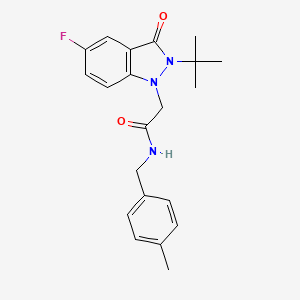
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)
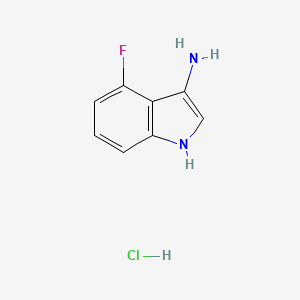
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)

![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)
